molecular formula C20H26ClNO B1440788 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride CAS No. 152009-32-0

2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1440788
M. Wt: 331.9 g/mol
InChI Key: XFBPPGWAXQESSM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzylphenoxy group . The exact structure can be found in chemical databases .


Chemical Reactions Analysis

The specific chemical reactions involving 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride are not detailed in the available resources. As a synthetic compound, it may be involved in various chemical reactions depending on the context.

Scientific Research Applications

Synthesis and Chemical Structure

  • A study outlined the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, showcasing reactions involving piperidine and confirming their structures through IR, 1H- and 13C-NMR data, and elemental analysis (Bekircan & Bektaş, 2008).
  • Research into the molecular and crystal structures of various hydroxy derivatives of hydropyridine, including those involving piperidine derivatives, was conducted to understand their conformation and molecular packing influenced by hydrogen bonds (Kuleshova & Khrustalev, 2000).

Biological Activities and Applications

  • The synthesis and biological characterization of optically active molecules based on a piperidin-3-ol template were explored for their potential in treating neurological disorders due to their affinity for dopamine, serotonin, and norepinephrine transporters (Kharkar et al., 2009).
  • A study on the synthesis of new 3-pyridinecarboxylates discussed their potential vasodilation properties, highlighting the chemical versatility and potential therapeutic applications of piperidine derivatives (Girgis et al., 2008).
  • The evaluation of 2-(piperidine-1-yl)-ethyl (PIP) as a protecting group for phenols addressed its stability and orthogonality with common protecting groups, indicating its utility in synthetic chemistry for developing pharmaceuticals (Norén, 2021).

Antimicrobial and Anticancer Properties

  • A synthesis and characterization study aimed at antimicrobial applications synthesized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showing moderate antimicrobial activities against various pathogens (Ovonramwen, Owolabi, & Oviawe, 2019).
  • The synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole evaluated their potential as anticancer agents, demonstrating the relevance of piperidine derivatives in developing new therapeutic agents (Rehman et al., 2018).

Safety And Hazards

The safety and hazards associated with 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride are not detailed in the available resources. It is recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information .

properties

IUPAC Name

2-[2-(4-benzylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-2-6-17(7-3-1)16-18-9-11-20(12-10-18)22-15-13-19-8-4-5-14-21-19;/h1-3,6-7,9-12,19,21H,4-5,8,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBPPGWAXQESSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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